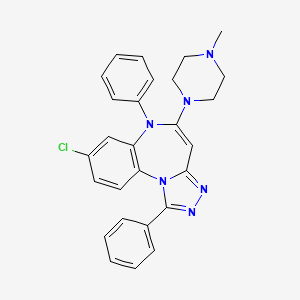
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate typically involves multiple steps. One common method starts with the preparation of 2-aminobenzothiazole, which is then reacted with ethyl chloroformate to form the intermediate 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl chloroformate. This intermediate is subsequently reacted with N-cyclohexylamine under amide coupling conditions, utilizing reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as an antimicrobial agent due to its benzothiazole moiety.
Medicine: Research is ongoing to explore its potential as an anti-tubercular agent.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anti-tubercular effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid: This compound shares the benzothiazole core but has different substituents, leading to distinct biological activities.
2-(2-oxo-3-pyridyl)benzothiazole: Known for its herbicidal activity, this compound also features the benzothiazole ring but with a pyridyl substituent.
Uniqueness
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
199172-76-4 |
|---|---|
Fórmula molecular |
C16H20N2O3S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C16H20N2O3S/c19-15-13-8-4-5-9-14(13)22-18(15)10-11-21-16(20)17-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,20) |
Clave InChI |
QLQGCVKVEFYJEO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)OCCN2C(=O)C3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















